2-Methoxypentane-1-thiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxypentane-1-thiol can be synthesized through various methods, including:
Nucleophilic Substitution: One common method involves the reaction of 2-methoxypentane with a sulfur nucleophile such as sodium hydrosulfide (NaSH) or thiourea.
One-Pot Synthesis: Another approach involves a stepwise one-pot synthesis from acrylamides and sulfur.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxypentane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’) using mild oxidizing agents such as bromine (Br2) or iodine (I2).
Common Reagents and Conditions:
Oxidation: Bromine (Br2), iodine (I2), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Zinc and hydrochloric acid (HCl) are typical reducing agents for converting disulfides back to thiols.
Substitution: Sodium hydrosulfide (NaSH) and thiourea are frequently used as sulfur nucleophiles in substitution reactions.
Major Products:
Oxidation: Disulfides (R-S-S-R’)
Substitution: Thioethers (R-S-R’) and other sulfur-containing compounds
Scientific Research Applications
2-Methoxypentane-1-thiol has diverse applications in scientific research, including:
Biology: Thiols play a crucial role in biological systems, including acting as antioxidants and participating in redox reactions. This compound can be used to study these biological processes.
Mechanism of Action
The mechanism of action of 2-Methoxypentane-1-thiol involves its ability to participate in redox reactions and form disulfide bonds. In biological systems, thiols can act as antioxidants by scavenging reactive oxygen species and protecting cells from oxidative damage. The formation and reduction of disulfide bonds are essential for maintaining the structural integrity of proteins and other biomolecules .
Comparison with Similar Compounds
Methanethiol (CH3SH): A simple thiol with a single carbon atom.
Ethanethiol (C2H5SH): A common thiol used as an odorant for natural gas.
Propanethiol (C3H7SH): Found in onions and garlic.
Butanethiol (C4H9SH): Known for its strong odor and used in various industrial applications.
Uniqueness: 2-Methoxypentane-1-thiol is unique due to the presence of both a methoxy group and a thiol group on the same molecule. This combination imparts distinct chemical properties, such as increased nucleophilicity and the ability to participate in a broader range of chemical reactions compared to simpler thiols.
Properties
IUPAC Name |
2-methoxypentane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-3-4-6(5-8)7-2/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGUQISAYUJXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CS)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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